REACTION_CXSMILES
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[CH3:1][CH2:2][C:3](=O)[CH2:4][CH3:5].[C:7]([O:11][C:12](=[O:15])[NH:13][NH2:14])([CH3:10])([CH3:9])[CH3:8]>>[C:7]([O:11][C:12]([NH:13][N:14]=[C:3]([CH2:4][CH3:5])[CH2:2][CH3:1])=[O:15])([CH3:10])([CH3:9])[CH3:8]
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Name
|
|
Quantity
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1.23 mL
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Type
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reactant
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Smiles
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CCC(CC)=O
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Name
|
|
Quantity
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1.53 g
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Type
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reactant
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Smiles
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C(C)(C)(C)OC(NN)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
B-20a is prepared analogously to B-19a
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Name
|
|
Type
|
|
Smiles
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C(C)(C)(C)OC(=O)NN=C(CC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |